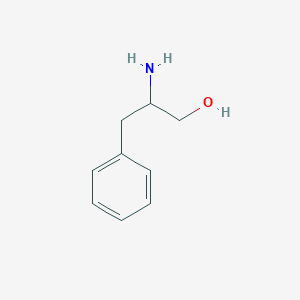

2-Amino-3-phenylpropan-1-ol

Descripción

The exact mass of the compound 2-Amino-3-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133421. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863121 | |

| Record name | Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-07-6 | |

| Record name | Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16088-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLALANINOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(-)-2-Amino-3-phenyl-1-propanol basic properties

An In-depth Technical Guide to the Core Basic Properties of (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Amino-3-phenyl-1-propanol, commonly known as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural features, particularly the primary amine and hydroxyl groups, make it a fundamental chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the core basic properties of L-Phenylalaninol, including its physicochemical constants, solubility profile, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. This document is intended to serve as a technical resource for professionals in drug discovery, medicinal chemistry, and process development, facilitating the effective utilization of this versatile compound.

Physicochemical Properties

The fundamental physicochemical properties of L-Phenylalaninol are summarized in the tables below. These parameters are critical for its application in synthesis and formulation.

Table 1-1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-phenylpropan-1-ol | [1] |

| Synonyms | L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol | |

| CAS Number | 3182-95-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| Appearance | White to slightly yellow crystalline powder or solid | [2] |

| Melting Point | 90-94 °C | [2] |

| Optical Rotation | [α]²²/D −22.8° (c = 1.2 in 1 M HCl) |

Table 1-2: Basicity and Solubility

| Property | Value | Remarks |

| pKa | Not experimentally determined in literature. | The basicity is attributed to the primary amine group. A predicted pKa for the similar compound DL-2-Amino-3-phenyl-1-propanol is 12.85 ± 0.10. |

| Solubility in Water | Soluble | Qualitative data. Quantitative studies on the closely related L-phenylalanine show solubility increases with temperature.[2][3][4] |

| Solubility in Methanol | Soluble | [2] |

| Solubility in Ethanol | Very Soluble |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of L-Phenylalaninol.

Table 2-1: Spectroscopic Data Summary

| Technique | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | Expected chemical shifts (CDCl₃): δ ≈ 7.3 (m, 5H, Ar-H), 3.6 (dd, 1H), 3.4 (dd, 1H), 3.1 (m, 1H), 2.8 (dd, 1H), 2.5 (dd, 1H). Note: Broad peaks for -NH₂ and -OH protons are also expected. Data is inferred from the spectrum of the D-enantiomer.[5] |

| ¹³C NMR | Expected chemical shifts: Aromatic carbons (4 signals), -CH(NH₂)- carbon, -CH₂OH carbon, and Ar-CH₂- carbon. Data for the related L-phenylalanine shows aromatic signals at δ ≈ 130-138 ppm, Cα at δ ≈ 58 ppm, and Cβ at δ ≈ 39 ppm.[6] |

| FT-IR (cm⁻¹) | Key vibrational bands expected: ~3300-3400 (O-H and N-H stretching), ~3000-3100 (aromatic C-H stretching), ~2850-2950 (aliphatic C-H stretching), ~1600 (N-H bending), ~1450-1500 (aromatic C=C stretching), ~1050 (C-O stretching).[7][8] |

Experimental Protocols

The following sections detail the methodologies for determining the key basic properties of L-Phenylalaninol.

Determination of pKa by Potentiometric Titration

The pKa of the primary amine in L-Phenylalaninol can be determined by monitoring the pH of a solution as a titrant is added.[9][10][11][12]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 50-100 mg of L-Phenylalaninol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if necessary.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the solution has equilibrated.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This is the point where half of the amine has been protonated. It can be found at the midpoint of the buffer region on the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point (the peak of the derivative curve). The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.

-

Determination of Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13][14][15][16]

Methodology:

-

Preparation: Add an excess amount of solid L-Phenylalaninol to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed.

-

Quantification: Analyze the concentration of L-Phenylalaninol in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of L-Phenylalaninol to accurately determine the concentration in the sample.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a drug candidate like L-Phenylalaninol.[17][18][19][20][21]

Caption: Workflow for Physicochemical Profiling.

Logical Flow for pKa Determination

This diagram outlines the logical steps involved in the experimental determination of the pKa value.

Caption: pKa Determination via Potentiometric Titration.

Conclusion

L-Phenylalaninol is a valuable chiral intermediate with well-defined physical properties. Its basicity, conferred by the primary amine, and its solubility in polar solvents are key characteristics for its use in organic synthesis and pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the in-house characterization of L-Phenylalaninol and its derivatives. A thorough understanding of these fundamental properties is paramount for optimizing reaction conditions, developing purification strategies, and designing suitable formulation approaches, ultimately enabling the successful progression of drug development projects.

References

- 1. A11586.14 [thermofisher.com]

- 2. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 3. sepax-tech.com.cn [sepax-tech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. D(+)-Phenylalaninol(5267-64-1) 1H NMR [m.chemicalbook.com]

- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. enamine.net [enamine.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pacelabs.com [pacelabs.com]

- 19. langhuapharma.com [langhuapharma.com]

- 20. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 21. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Amino-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Amino-3-phenylpropan-1-ol, also known as Phenylalaninol. This chiral amino alcohol is a critical building block in organic synthesis and a molecule of interest in medicinal chemistry due to its psychostimulant properties. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-activity relationship studies and the rational design of novel therapeutics.

Structural Analysis

The definitive three-dimensional arrangement of 2-Amino-3-phenylpropan-1-ol in the solid state has been elucidated by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry.

Crystallographic Data

The crystal structure of phenylalaninol (C₉H₁₃NO) has been determined to be orthorhombic with the space group P2₁2₁2₁.[1] Key crystallographic parameters are summarized in Table 1.

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 4.959(1) Å |

| b | 8.144(1) Å |

| c | 21.257(2) Å |

| V | 858.5(2) ų |

| Z | 4 |

| Dₓ | 1.170 g/cm³ |

Table 1: Crystallographic Data for 2-Amino-3-phenylpropan-1-ol.[1]

Molecular Geometry

The X-ray diffraction data reveals the precise bond lengths and angles within the phenylalaninol molecule. The phenyl ring is planar, and the overall conformation in the crystal is stabilized by intermolecular N-H...O hydrogen bonds.[1] Selected intramolecular distances and angles are presented in Table 2.

| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |

| O1 - C2 | 1.421(5) | C2 - C3 - N4 | 110.8(3) |

| C2 - C3 | 1.528(5) | C2 - C3 - C5 | 112.7(3) |

| C3 - N4 | 1.481(5) | N4 - C3 - C5 | 111.1(3) |

| C3 - C5 | 1.530(5) | O1 - C2 - C3 | 112.0(3) |

| C5 - C6 | 1.512(5) | C3 - C5 - C6 | 113.6(3) |

| C6 - C7 | 1.385(5) | C5 - C6 - C7 | 121.2(4) |

| C6 - C11 | 1.384(5) | C5 - C6 - C11 | 119.8(4) |

Table 2: Selected Bond Lengths and Angles for 2-Amino-3-phenylpropan-1-ol.[1]

Conformational Analysis

While the crystal structure provides a static image of the molecule, the conformation of 2-Amino-3-phenylpropan-1-ol in solution is dynamic. The molecule can adopt various conformations due to the rotation around its single bonds. The key dihedral angles that define the conformation are ψ (O1-C2-C3-N4) and χ₁ (N4-C3-C5-C6). In the solid state, the phenylalanine group adopts a g- conformation.[1]

Solid-State Conformation

The torsion angles determined from the crystal structure provide a snapshot of the preferred conformation in the solid state. These are detailed in Table 3.

| Torsion Angle | Atoms | Angle (°) |

| ψ | O1 - C2 - C3 - N4 | 57.1(4) |

| χ₁ | N4 - C3 - C5 - C6 | -67.4(4) |

| χ₂ | C3 - C5 - C6 - C7 | 94.1(4) |

Table 3: Key Torsion Angles of 2-Amino-3-phenylpropan-1-ol in the Crystal Structure.[1]

Conformational Analysis in Solution

The conformational landscape of 2-Amino-3-phenylpropan-1-ol in solution can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Experimental Protocols

X-ray Crystallography

The single-crystal X-ray diffraction data for 2-Amino-3-phenylpropan-1-ol was collected on an Enraf-Nonius CAD-4 automatic diffractometer.[1]

-

Crystal Growth: Thin, transparent, colorless needles were grown from an aqueous solution.[1]

-

Data Collection: Three-dimensional intensity data were collected using CuKα radiation (λ = 1.5418 Å) in ω/2θ scan mode.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares.[1]

NMR Spectroscopy for Conformational Analysis (General Protocol)

A typical protocol for the conformational analysis of a small molecule like 2-Amino-3-phenylpropan-1-ol in solution would involve the following steps:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mM.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon resonances.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structure calculations. ROESY is often preferred for molecules in the size range of phenylalaninol to avoid zero or negative NOEs.

-

-

Data Analysis: The volumes of NOESY/ROESY cross-peaks are integrated and converted into distance restraints. Coupling constants from high-resolution 1D ¹H spectra can be used to determine dihedral angle restraints via the Karplus equation.

Computational Conformational Analysis (General Protocol)

Computational methods are employed to explore the potential energy surface and identify low-energy conformations.

-

Conformational Search: An initial exploration of the conformational space is typically performed using a molecular mechanics force field (e.g., MMFF, AMBER). This involves systematically or stochastically rotating the rotatable bonds.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to higher-level quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more accurate geometries and relative energies.

-

Solvent Effects: To model the solution-phase behavior more accurately, implicit solvent models (e.g., PCM, SMD) can be incorporated into the DFT calculations.

Biological Activity and Signaling Pathways

2-Amino-3-phenylpropan-1-ol is known to act as a psychostimulant by promoting the release of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576).[2] This activity is mediated by its interaction with monoamine transporters. The subsequent activation of adrenergic and dopaminergic receptors initiates downstream signaling cascades.

Dopaminergic Signaling Pathway

The release of dopamine into the synaptic cleft leads to the activation of dopamine receptors on the postsynaptic neuron. The D1-like receptors (D1 and D5) are coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4]

Adrenergic Signaling Pathway

Similarly, the release of norepinephrine activates adrenergic receptors. For instance, β-adrenergic receptors are also coupled to Gαs proteins, initiating a similar signaling cascade involving adenylyl cyclase, cAMP, and PKA.[1]

Conclusion

This technical guide has provided a detailed overview of the structural and conformational properties of 2-Amino-3-phenylpropan-1-ol. The solid-state structure is well-defined by X-ray crystallography, revealing a specific conformation stabilized by hydrogen bonding. In solution, the molecule is conformationally flexible, and its dynamic behavior can be characterized by a combination of NMR spectroscopy and computational modeling. The biological activity of phenylalaninol as a norepinephrine and dopamine releasing agent is linked to the activation of well-established G-protein coupled receptor signaling pathways. The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, providing a solid foundation for further investigation and the design of new molecules with tailored properties.

References

- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine and dopamine as learning signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

Synthesis of Novel 2-Amino-3-Phenylpropane-1-ol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2-amino-3-phenylpropane-1-ol compounds, a class of molecules with significant potential in pharmaceutical development. The structural motif of 2-amino-3-phenylpropane-1-ol is a key feature in various biologically active compounds, and the development of new synthetic routes to access diverse analogs is of high interest. This document details several key synthetic methodologies, providing experimental protocols and quantitative data to support researchers in this field.

Core Synthetic Methodologies

Four primary synthetic routes for the preparation of 2-amino-3-phenylpropane-1-ol and its derivatives have been identified and are detailed below. These methods offer different advantages concerning stereocontrol, substrate scope, and reaction efficiency.

-

Reduction of Baylis-Hillman Adducts: A versatile method for the synthesis of a range of 2-amino-3-arylpropane-1-ol derivatives.

-

Stereoselective Reductive Amination: A pathway to stereochemically pure compounds, crucial for pharmacological applications.

-

Multi-Enzymatic Cascade Synthesis: A biocatalytic approach offering high stereoselectivity and yields for all possible stereoisomers.

-

Synthesis from Aziridine Precursors: A method involving the ring-opening of activated aziridines to yield the desired amino alcohols.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic methodologies, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Materials | Key Reagents | Yield (%) | Purity/Stereoselectivity | Reference(s) |

| Reduction of Baylis-Hillman Adducts | (E)-2-nitro-3-phenylprop-2-en-1-ol | Fe, Acetic Acid | 74 - 82 | Not specified | [1] |

| Stereoselective Reductive Amination | L-(R)-phenylacetylcarbinol, Benzylamine | H₂, 5% Pt/C or 20% Pd(OH)₂/C | High | Erythro:Threo up to 92.6:7.4 | [2] |

| Multi-Enzymatic Cascade | trans- or cis-β-methylstyrene | Styrene (B11656) monooxygenase, Epoxide hydrolases, ADH, ωTA, Alanine (B10760859) dehydrogenase | up to 95 | er & dr >99.5% | |

| Synthesis from Aziridine Precursors | cis-2-aryl-3-(hydroxymethyl)aziridine | p-TsOH | 70 - 87 | High | [3] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis via Reduction of Baylis-Hillman Adduct

This protocol describes the synthesis of 2-amino-3-phenylpropane-1-ol from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct.

Step 1: Synthesis of (E)-2-nitro-3-phenylprop-2-en-1-ol (Baylis-Hillman Adduct)

-

This adduct is prepared from nitrostyrene (B7858105) and formaldehyde.[1] Detailed protocols for the Baylis-Hillman reaction are widely available in the literature.

Step 2: Reduction of the Nitroalkene

-

To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in a suitable solvent (e.g., ethanol (B145695), acetic acid), add a catalytic amount of iron powder (Fe).[1]

-

Add an excess of a proton source, such as acetic acid.[1]

-

Heat the reaction mixture at reflux temperature.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-phenylpropane-1-ol.[1]

Characterization Data for 2-amino-3-phenylpropane-1-ol:

-

¹H NMR: δ 3.15 (dd, O-CH₂), 2.73-3.06 (m, CH-CH₂), 2.83-3.21 (m, CH₂-CH), 7.25-7.48 (m, Ar-H), 3.59 (s, OH), 5.23 (s, NH₂).[1]

Protocol 2: Stereoselective Reductive Amination

This protocol details the stereoselective synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.

-

In a pressure reactor, combine L-(R)-phenylacetylcarbinol, benzylamine, a catalyst (e.g., 5% Pt/C or 20% Pd(OH)₂/C), and a solvent (e.g., ethanol or methanol).[2]

-

Pressurize the reactor with hydrogen gas (e.g., 3-9 kg/cm ²).[2]

-

Stir the reaction mixture at a controlled temperature (e.g., 5-50 °C) for a specified time (e.g., 4-8 hours).[2]

-

Monitor the reaction for the formation of the intermediate, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.

-

After the initial reductive amination, the N-benzyl group is removed by further catalytic reduction. This can sometimes be achieved in the same pot by adjusting the reaction conditions (e.g., increasing temperature).[2]

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by crystallization or chromatography to yield the pure L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.[2]

Protocol 3: Multi-Enzymatic Cascade Synthesis

This one-pot cascade reaction allows for the synthesis of all four stereoisomers of phenylpropanolamine with high optical purity.

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer, pH 8.5) containing the starting material (trans- or cis-β-methylstyrene).

-

Enzyme Addition: Add the required enzymes: a styrene monooxygenase (SMO), an epoxide hydrolase (EH), an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH). The choice of specific ADH and ωTA enzymes will determine the stereochemical outcome.

-

Cofactors and Cosubstrates: Add necessary cofactors (NAD⁺, PLP) and a cosubstrate for the transaminase (e.g., D- or L-alanine).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Work-up: After the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent. Further purification can be achieved by standard chromatographic techniques.

Protocol 4: Synthesis from Aziridine Precursors

This method involves the synthesis of anti-2-amino-1-arylpropan-1,3-diols from trans-2-aryl-3-(hydroxymethyl)aziridines.

-

To a solution of trans-2-aryl-3-(hydroxymethyl)aziridine in a mixture of THF and water (1:1), add p-toluenesulfonic acid (p-TsOH).[3]

-

Heat the resulting solution at 40 °C for 3 hours.[3]

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.[3]

-

Extract the mixture with dichloromethane.[3]

-

Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure.[3]

-

Purify the resulting crude product by column chromatography on silica gel to afford the anti-2-amino-1-arylpropan-1,3-diol.[3]

Biological Activity and Signaling Pathways

While direct studies on novel 2-amino-3-phenylpropane-1-ol derivatives are emerging, the structural similarity to known pharmacophores suggests potential interactions with several key biological targets.

-

Adrenergic Receptors: The phenoxypropanolamine scaffold, structurally related to the title compounds, is a well-known pharmacophore for β-adrenergic receptor modulators. It is hypothesized that novel 2-amino-3-phenylpropane-1-ol derivatives may also exhibit affinity for adrenergic receptors, potentially acting as agonists or antagonists. The interaction with these G protein-coupled receptors (GPCRs) would modulate downstream signaling pathways involving adenylyl cyclase and cyclic AMP (cAMP).

-

Dopamine (B1211576) and Serotonin (B10506) Transporters: Phenyltropane analogs, which share a phenyl group and a nitrogen-containing structure, are known to have high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT). Derivatives of 2-amino-3-phenylpropane-1-ol could potentially interact with these monoamine transporters, thereby modulating the levels of dopamine and serotonin in the synaptic cleft. This interaction could have significant implications for the treatment of various neurological and psychiatric disorders.

Further research is required to elucidate the specific binding affinities and functional activities of novel 2-amino-3-phenylpropane-1-ol compounds at these and other potential biological targets.

Mandatory Visualizations

Synthetic Pathway Diagrams

Caption: Synthesis of 2-amino-3-phenylpropane-1-ol from a Baylis-Hillman adduct.

Caption: Stereoselective synthesis via reductive amination.

Experimental Workflow Diagram

Caption: A generalized workflow for chemical synthesis and analysis.

Postulated Signaling Pathway

Caption: Hypothetical signaling cascade upon adrenergic receptor binding.

References

Spectroscopic Analysis of Phenylalaninol: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for Phenylalaninol, a chiral amino alcohol derived from the amino acid phenylalanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenylalaninol, along with the experimental protocols for acquiring this data.

Chemical Structure

Phenylalaninol, with the chemical formula C9H13NO, exists as two enantiomers, (R)- and (S)-phenylalaninol.[1][2] It is an amino alcohol that results from the formal reduction of the carboxyl group of phenylalanine.[1]

Molecular Formula: C₉H₁₃NO[3]

Molar Mass: 151.21 g/mol [3]

Spectroscopic Data

The following sections present the key spectroscopic data for Phenylalaninol in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

2.1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of D(+)-Phenylalaninol was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4]

| Assignment | Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.292 |

| Aromatic (C₆H₅) | 7.22 |

| Aromatic (C₆H₅) | 7.186 |

| CH₂ (hydroxyl) | 3.608 |

| CH₂ (hydroxyl) | 3.384 |

| CH (chiral center) | 3.098 |

| CH₂ (benzyl) | 2.776 |

| CH₂ (benzyl) | 2.504 |

Table 1: ¹H NMR chemical shifts for D(+)-Phenylalaninol in CDCl₃.[4]

2.1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR data provides information on the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C (Aromatic - Quaternary) | 138.8 |

| CH (Aromatic) | 129.2 |

| CH (Aromatic) | 128.4 |

| CH (Aromatic) | 126.2 |

| CH₂ (Hydroxyl) | 66.5 |

| CH (Chiral Center) | 55.4 |

| CH₂ (Benzyl) | 40.5 |

Table 2: Representative ¹³C NMR chemical shifts for Phenylalaninol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-phenylalaninol was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[2]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 (broad) | O-H stretch | Alcohol |

| 3200-3400 | N-H stretch | Amine |

| 3000-3100 | C-H stretch (sp²) | Aromatic |

| 2850-3000 | C-H stretch (sp³) | Alkane |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1000-1250 | C-O stretch | Alcohol |

Table 3: Key IR absorption bands for Phenylalaninol.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For (R)-(+)-2-amino-3-phenyl-1-propanol, the molecular ion peak is observed at m/z 151.[4]

| m/z | Relative Intensity (%) | Fragment |

| 151 | - | [M]⁺ (Molecular Ion) |

| 120 | 100.0 | [M - CH₂OH]⁺ |

| 91 | 19.0 | [C₇H₇]⁺ (Tropylium ion) |

| 60 | - | [CH₄NO]⁺ |

Table 4: Major mass spectral fragments for D(+)-Phenylalaninol.[2][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Phenylalaninol.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenylalaninol in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[6] The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[5]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of dry Phenylalaninol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol (Electron Impact - EI)

-

Sample Introduction: Introduce a small amount of the Phenylalaninol sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Phenylalaninol.

Caption: Workflow for the spectroscopic analysis of Phenylalaninol.

References

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]

- 5. nmr-bio.com [nmr-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physical and chemical properties of 2-Amino-3-phenylpropan-1-ol

An In-depth Technical Guide to 2-Amino-3-phenylpropan-1-ol

Introduction

2-Amino-3-phenylpropan-1-ol, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. It exists as a racemic mixture, DL-Phenylalaninol, and as two distinct enantiomers: (R)-(+)-2-Amino-3-phenyl-1-propanol and (S)-(-)-2-Amino-3-phenyl-1-propanol. This compound is a crucial building block and intermediate in the synthesis of various organic molecules and pharmaceuticals.[1][2] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations.[2] It is particularly significant in the development of neuromodulators and antidepressants and is explored as a potential intermediate for phenylketonuria treatment.[1][2]

Physicochemical Properties

The physical and chemical properties of 2-Amino-3-phenylpropan-1-ol vary between its racemic and enantiomerically pure forms. The data is summarized in the table below.

| Property | (S)-(-)-Phenylalaninol | (R)-(+)-Phenylalaninol | DL-Phenylalaninol |

| Synonyms | L-Phenylalaninol, (S)-2-Benzylethanolamine[3] | D-Phenylalaninol[4][5] | (±)-Phenylalaninol, β-Aminobenzenepropanol[6] |

| CAS Number | 3182-95-4[3][7][8][9] | 5267-64-1[4][10] | 16088-07-6[1][6][11] |

| Molecular Formula | C₉H₁₃NO[3][8][9] | C₉H₁₃NO[5][10] | C₉H₁₃NO[1][6] |

| Molecular Weight | 151.21 g/mol [3][8][9] | 151.21 g/mol [5][10] | 151.21 g/mol [1][12] |

| Appearance | White to slightly yellow solid[3][13] | Solid[10] | White crystalline solid[1] |

| Melting Point | 92-94 °C[7][8] | 93-95 °C[10] | 128 °C[6] |

| Boiling Point | 278 °C[3] | Not specified | 130 °C (at 3 mmHg)[1], 150-160 °C[6] |

| Density | Not specified | Not specified | 1.077 g/cm³ (Predicted)[1][6] |

| Solubility | Insoluble in water[3]; Soluble in water, very soluble in ethanol, soluble in chloroform[9] | Not specified | Soluble in water, ethanol, and ether[1] |

| Optical Activity | [α]²²/D -22.8° (c=1.2 in 1 M HCl)[7][8] | [α]/D +22.8° (c=1.2 in 1 M HCl)[10] | Not applicable |

| pKa | Not specified | Not specified | 12.85 ± 0.10 (Predicted)[6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Amino-3-phenylpropan-1-ol.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra are available for analysis.[14] For a synthesized sample, characteristic proton signals were observed at: δ 7.25-7.48 (m, Aromatic-H), δ 5.23 (s, -NH₂), δ 3.59 (s, -OH), δ 3.15 (dd, O-CH₂), δ 2.83-3.21 (m, CH₂-CH), and δ 2.73-3.06 (m, CH-CH₂).[15] |

| ¹³C NMR | Spectra are available for analysis.[14][16] |

| Infrared (IR) | ATR-IR and Transmission IR spectra are available, which would confirm the presence of O-H, N-H, and C-H (aromatic and aliphatic) stretching, and C-O, C-N, and C=C (aromatic) bonds.[4][12][14][17] |

| Mass Spectrometry | Mass spectral data are available, providing information on the molecular ion peak and fragmentation patterns for structural confirmation.[18] |

Experimental Protocols

Synthesis via Reduction of a Nitroolefin Derivative

A common method for synthesizing 2-Amino-3-phenylpropan-1-ol involves the reduction of a Baylis-Hillman adduct, specifically (E)-2-nitro-3-phenylprop-2-en-1-ol.[15]

Materials:

-

(E)-2-nitro-3-phenylprop-2-en-1-ol (starting material)

-

Iron (Fe) powder (excess)

-

Acetic acid (solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Water

-

Standard laboratory glassware for reflux and extraction

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup for purification

Procedure:

-

A solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (2 mmol, 0.48 g) is prepared in acetic acid (10 ml) in a round-bottom flask equipped with a condenser.[15]

-

Excess iron powder is added to the stirred solution.[15]

-

The reaction mixture is heated to reflux temperature and maintained for approximately 1 hour.[15]

-

The progress of the reaction is monitored by TLC analysis until the starting material is consumed.[15]

-

Upon completion, the reaction mixture is cooled and poured into water.[15]

-

The aqueous layer is extracted three times with ethyl acetate (3 x 10 ml).[15]

-

The combined organic layers are dried and concentrated to yield the crude product.

-

The final product, 2-Amino-3-phenylpropan-1-ol, is purified by column chromatography, yielding the product in approximately 82% yield.[15]

Caption: Workflow for the synthesis of 2-Amino-3-phenylpropan-1-ol.

Biological Activity Assessment: Antibacterial Assay

Derivatives of 2-Amino-3-phenylpropan-1-ol have been evaluated for their biological activity. The following protocol describes a standard well diffusion method for assessing antibacterial properties.[15]

Materials:

-

Synthesized 2-Amino-3-phenylpropan-1-ol derivative (test substance)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test bacterial organisms (e.g., E. coli, S. aureus)

-

Nutrient Agar (B569324) media

-

Sterile Petri dishes

-

Sterile glass rod

-

Micropipette

-

Incubator set to 36 ± 1 °C

Procedure:

-

Test organisms are sub-cultured at 37°C and maintained on nutrient agar media.[15]

-

A bacterial inoculum is uniformly spread onto a sterile Petri dish containing nutrient agar using a sterile glass rod.[15]

-

Solutions of the test substance are prepared in DMSO at various concentrations (e.g., 25, 50, 75, 100, and 125 µM).[15]

-

Wells (e.g., 7 mm in diameter) are cut into the agar gel, spaced approximately 20 mm apart.[15]

-

A fixed volume (e.g., 50 µL) of each concentration of the test substance is added to a separate well.[15]

-

The Petri dishes are incubated for 24 hours at 36 ± 1 °C under aerobic conditions.[15]

-

After incubation, the diameter of the inhibition zone (the area of no bacterial growth) around each well is measured in millimeters to determine the extent of antibacterial activity.[15]

Chemical and Biological Significance

2-Amino-3-phenylpropan-1-ol is a chiral molecule, and its enantiomers are stereochemically distinct, leading to different biological activities and applications.

Caption: Relationship between racemic and enantiomeric forms.

The molecule serves as a versatile intermediate. Its amine and hydroxyl groups can be selectively protected or reacted, making it a valuable synthon in multi-step organic synthesis.[2] Its primary application lies in the pharmaceutical industry, where the specific stereochemistry of a chiral center is often critical for a drug's efficacy and safety. It is a key component in the synthesis of various chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).[2][19]

Safety and Handling

2-Amino-3-phenylpropan-1-ol is classified as a corrosive substance.[1][4][12]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][10][12]

-

Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection (e.g., P280).[1][10] Avoid breathing dust/fume/gas/mist/vapors/spray (P260).[10][12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible substances.[1] It is classified under Storage Class 8A for combustible corrosive hazardous materials.[10]

-

Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P3 or N95 dust mask).[10]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. (S)-(-)-2-氨基-3-苯基-1-丙醇 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(−)-2-アミノ-3-フェニル-1-プロパノール 98%, optical purity ee: 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. L(-)-2-Amino-3-phenyl-1-propanol, 98% | Fisher Scientific [fishersci.ca]

- 10. (R)-(+)-2-Amino-3-phenyl-1-propanol 98 5267-64-1 [sigmaaldrich.com]

- 11. manchesterorganics.com [manchesterorganics.com]

- 12. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 183870010 [thermofisher.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. D(+)-Phenylalaninol(5267-64-1) 1H NMR [m.chemicalbook.com]

- 19. nbinno.com [nbinno.com]

Toxicological Profile of 2-Amino-3-Phenyl-1-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2-amino-3-phenyl-1-propanol have not been fully investigated. This document summarizes the currently available data and provides an overview of standard methodologies for toxicological assessment.

Introduction

2-Amino-3-phenyl-1-propanol, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. It serves as a versatile building block in the synthesis of various chiral ligands, catalysts, and pharmaceutical agents. Despite its utility in chemical synthesis, a comprehensive toxicological profile for this compound is not well-established in publicly available literature. This guide consolidates the existing safety information and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicological properties.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 2-amino-3-phenyl-1-propanol is classified as a hazardous chemical. The primary hazards identified are severe skin and eye damage.

Quantitative Data Summary

Due to the limited toxicological testing on this compound, quantitative data such as LD50 (median lethal dose) values for acute toxicity are not available. The table below summarizes the key hazard information extracted from various supplier safety data sheets.[1][2][3][4][5]

| Toxicological Endpoint | Species | Route of Exposure | Results | Reference Documents |

| Acute Toxicity (Oral) | N/A | N/A | No data available | [1][2] |

| Acute Toxicity (Dermal) | N/A | N/A | No data available | [1][2] |

| Acute Toxicity (Inhalation) | N/A | N/A | No data available | [1][2] |

| Skin Corrosion/Irritation | N/A | Dermal | Causes severe skin burns | [1][3][5] |

| Serious Eye Damage/Irritation | N/A | Ocular | Causes serious eye damage | [1][3][5] |

| Respiratory Sensitization | N/A | N/A | No data available | |

| Skin Sensitization | N/A | N/A | No data available | |

| Germ Cell Mutagenicity | N/A | N/A | No data available | [1] |

| Carcinogenicity | N/A | N/A | No data available | [1][6] |

| Reproductive Toxicity | N/A | N/A | No data available |

Pharmacological Activity and Potential Toxicological Implications

While specific toxicological studies are lacking, some pharmacological data provides insight into the potential biological effects of 2-amino-3-phenyl-1-propanol. It is known to act as a psychostimulant and a monoamine releasing agent (MRA).[7]

Monoamine Releasing Activity

2-Amino-3-phenyl-1-propanol functions as a selective norepinephrine (B1679862) releasing agent (NRA) or a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).[7] The half-maximal effective concentration (EC50) values for monoamine release in rat brain synaptosomes are reported as:[7]

-

Norepinephrine: 106 nM

-

Dopamine: 1,355 nM

-

Serotonin: >10,000 nM

This profile indicates a significantly higher potency for norepinephrine release compared to dopamine.[7] At high doses, this pharmacological activity could lead to adverse effects associated with excessive sympathomimetic stimulation, such as cardiovascular and neurological effects.

Signaling Pathway: Monoamine Release at a Synapse

The following diagram illustrates the general mechanism of a monoamine releasing agent like 2-amino-3-phenyl-1-propanol at a synapse.

Standard Experimental Protocols for Toxicological Assessment

Given the lack of specific studies on 2-amino-3-phenyl-1-propanol, this section details the standard experimental protocols that would be necessary to establish a comprehensive toxicological profile.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute toxic class of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, usually with 3 animals per step.

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

References

- 1. fishersci.com [fishersci.com]

- 2. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]

The Biological Virtuosos: A Technical Guide to the Functions of Phenylpropanoid-Derived Metabolites

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoids represent a vast and structurally diverse class of plant secondary metabolites derived from the aromatic amino acids phenylalanine and tyrosine. This extensive family of natural products plays a crucial role in the plant kingdom, contributing to structural integrity, defense against pathogens and herbivores, protection from UV radiation, and as signaling molecules. Beyond their fundamental roles in plant biology, phenylpropanoid-derived metabolites have garnered significant attention in the fields of medicine and pharmacology for their wide array of bioactive properties. These compounds, which include flavonoids, lignans, stilbenoids, and coumarins, have been shown to possess antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects, among others. This technical guide provides a comprehensive overview of the core biological functions of these metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to serve as a resource for researchers, scientists, and professionals in drug development.

Core Phenylpropanoid Biosynthesis Pathway

The biosynthesis of all phenylpropanoid-derived metabolites originates from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. The general phenylpropanoid pathway then converts these amino acids into key intermediates, primarily p-coumaroyl-CoA, which serves as a branching point for the synthesis of various classes of phenylpropanoids.

Figure 1: Core Phenylpropanoid Biosynthesis Pathway.

Flavonoids: Potent Antioxidants and Anti-inflammatory Agents

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in fruits, vegetables, and beverages like tea and wine. They are well-documented for their potent antioxidant and anti-inflammatory properties.

Biological Functions and Quantitative Data

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. This activity can be quantified using various in vitro assays, with the results often expressed as IC50 values (the concentration required to inhibit a certain process by 50%).

| Flavonoid | Biological Activity | Assay | IC50 / Ki Value (µM) | Cell Line / Model | Reference |

| Quercetin | Antioxidant | DPPH Radical Scavenging | 8.32 | In vitro | [1] |

| Kaempferol | Antioxidant | DPPH Radical Scavenging | 12.5 | In vitro | [1] |

| Luteolin | Antioxidant | DPPH Radical Scavenging | 5.2 | In vitro | [1] |

| Apigenin | Anti-inflammatory | COX-2 Inhibition | 15.4 | In vitro | |

| Chrysin | Enzyme Inhibition | CYP3A4 | Ki: 2.4 ± 1.0 | In vitro | [2] |

| Acacetin | Enzyme Inhibition | CYP3A4 | Ki: 12.1 ± 5.6 | In vitro | [2] |

| Pinocembrin | Enzyme Inhibition | CYP3A4 | Ki: 5.1 ± 1.6 | In vitro | [2] |

Pharmacokinetics

The therapeutic potential of flavonoids is influenced by their bioavailability. For instance, quercetin's oral bioavailability is relatively low and variable, with a terminal elimination half-life of approximately 3.5 hours in humans.[3] It is extensively metabolized into glucuronide and sulfate (B86663) conjugates.[4][5]

Lignans: Phytoestrogens with Anticancer Potential

Lignans are a class of phytoestrogens found in a variety of plant-based foods, with flaxseeds being a particularly rich source. They are metabolized by gut bacteria into enterodiol (B191174) and enterolactone (B190478), which are believed to be the primary bioactive forms.

Biological Functions and Quantitative Data

Lignans have garnered significant interest for their potential role in cancer prevention and therapy, particularly in hormone-dependent cancers such as breast and prostate cancer.

| Lignan/Metabolite | Biological Activity | Cell Line | IC50 Value (µM) | In Vivo Model | Tumor Growth Inhibition | Reference |

| Enterolactone | Anticancer (antiproliferative) | MCF-7 (Breast Cancer) | ~20 | [6] | ||

| Enterodiol | Anticancer (antiproliferative) | MCF-7 (Breast Cancer) | ~30 | [6] | ||

| 7-Hydroxymatairesinol | Anticancer | LNCaP Xenograft (mice) | Significant reduction in tumor volume at 0.15% and 0.30% in diet | [7][8] | ||

| Magnolin | Anticancer | Various | Varies |

Pharmacokinetics

Following ingestion of their plant precursors, enterodiol and enterolactone appear in plasma after 8-10 hours.[9] Enterodiol has a shorter elimination half-life (around 4.4 hours) compared to enterolactone (around 12.6 hours).[9]

Stilbenoids: Guardians of Cardiovascular and Neurological Health

Stilbenoids, with resveratrol (B1683913) being the most well-known member, are a class of polyphenols found in grapes, berries, and peanuts. They have been extensively studied for their cardioprotective, neuroprotective, and anti-aging properties.

Biological Functions and Quantitative Data

Resveratrol has been shown to exert its effects through various mechanisms, including antioxidant, anti-inflammatory, and modulation of several signaling pathways.

| Stilbenoid | Biological Activity | In Vitro/In Vivo Model | Effective Concentration/Dose | Observed Effect | Reference |

| Resveratrol | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 2, 4, and 8 µmol/L | Decreased levels of NO, IL-6, and TNF-α | [10] |

| Resveratrol | Anticancer | MCF-7 (Breast Cancer) | IC50: 51.18 µM | 57.5% reduction in cell viability | [11] |

| Resveratrol | Anticancer | HepG2 (Liver Cancer) | IC50: 57.4 µM | 56.2% reduction in cell viability | [11] |

| Resveratrol | Anticancer (in vivo) | DMBA-induced mammary tumors (rats) | 100 µ g/rat/day | Decreased palpable tumor incidence | [12] |

| Isorhapontigenin | Antiviral (Influenza A) | MDCK cells | IC50: 4.28 µg/mL | Inhibition of viral replication | [13] |

| Gnetin D | Antiviral (Influenza A) | MDCK cells | IC50: 0.67 µg/mL | Inhibition of viral replication | [13] |

Pharmacokinetics

Resveratrol's oral bioavailability in humans is low (less than 1%) due to rapid and extensive metabolism in the intestine and liver.[14][15] Its half-life is short, around 8-14 minutes, but its metabolites have a much longer half-life.[9]

Coumarins: From Fragrance to Anticoagulation

Coumarins are a group of benzopyrone derivatives known for their characteristic sweet odor. While naturally occurring coumarins have diverse biological activities, their synthetic derivatives, particularly the 4-hydroxycoumarins like warfarin, are widely used as anticoagulants.

Biological Functions and Quantitative Data

The primary pharmacological application of coumarin (B35378) derivatives is in the prevention and treatment of thromboembolic disorders. Their activity is assessed by measuring their effect on blood clotting time. Certain coumarins also exhibit enzyme inhibitory activity.

| Coumarin Derivative | Biological Activity | Assay/Enzyme | PT (Prothrombin Time) / IC50/Ki | Type of Inhibition | Reference |

| Warfarin | Anticoagulant | Prothrombin Time | Prolonged | Vitamin K antagonist | [16] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Anticoagulant | Prothrombin Time | 21.30 s (higher than warfarin) | [17] | |

| Esculetin | Enzyme Inhibition | Xanthine Oxidase | IC50: 20.91 µM, Ki: 2.056 µM | Competitive | [18] |

| Umbelliferone | Enzyme Inhibition | Xanthine Oxidase | IC50: 43.65 µM, Ki: 21.683 µM | Uncompetitive | [18] |

| Compound 15 (from Angelica decursiva) | Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Ki: 0.59 µM | Competitive | [19] |

Pharmacokinetics

Coumarin itself is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability of the parent compound (2-6%).[20] Its elimination half-life is approximately 1.5 hours.[20]

Key Signaling Pathways Modulated by Phenylpropanoids

Many of the biological effects of phenylpropanoid-derived metabolites are mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival. The NF-κB and MAPK signaling pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Phenylpropanoids, such as flavonoids and resveratrol, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Figure 2: Inhibition of the NF-κB Signaling Pathway by Phenylpropanoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain phenylpropanoids can modulate MAPK signaling, contributing to their anticancer effects.

Figure 3: Modulation of the MAPK Signaling Pathway by Phenylpropanoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological functions of phenylpropanoid-derived metabolites.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Sample Preparation: Dissolve the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, and then prepare a series of dilutions.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been genetically engineered to express the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Protocol:

-

Cell Culture: Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability) and calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume.

Protocol:

-

Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug, e.g., indomethacin), and test groups receiving different doses of the phenylpropanoid compound. Administer the treatments orally or intraperitoneally.

-

Induction of Edema: After a specified time following treatment (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow for Phenylpropanoid-Derived Drug Discovery

The discovery and development of new drugs from natural products like phenylpropanoids typically follows a structured workflow, from initial screening to preclinical evaluation.

Figure 4: Experimental Workflow for Phenylpropanoid-Derived Drug Discovery.

Conclusion

Phenylpropanoid-derived metabolites represent a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutic agents. Their well-documented antioxidant, anti-inflammatory, anticancer, and other pharmacological activities provide a strong foundation for further research. This technical guide has provided a comprehensive overview of their biological functions, supported by quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms. By leveraging this knowledge, researchers and drug development professionals can more effectively explore and harness the therapeutic potential of this remarkable class of natural products. The continued investigation into the structure-activity relationships, bioavailability, and clinical efficacy of phenylpropanoids will be crucial in translating their promise into tangible benefits for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Edge Attributes | Graphviz [graphviz.org]

- 9. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]

- 12. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural and nature-inspired stilbenoids as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Angiotensin-I-Converting Enzyme Inhibitory Activity of Coumarins from Angelica decursiva [mdpi.com]

- 20. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of 2-Amino-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-Amino-3-phenylpropan-1-ol, also known as phenylalaninol. Phenylalaninol and its derivatives represent a significant class of compounds with diverse pharmacological activities, targeting key systems in the central nervous system. This document delves into their synthesis, biological activities, and the experimental methodologies used for their evaluation, with a focus on their interactions with monoamine transporters, glutamate (B1630785) receptors, and amino acid transporters.

Core Compound and Rationale for Analog Development

2-Amino-3-phenylpropan-1-ol is a chiral amino alcohol derived from the essential amino acid phenylalanine. Its structure, featuring a primary amine, a hydroxyl group, and a benzyl (B1604629) moiety, provides a versatile scaffold for chemical modification. The development of structural analogs is driven by the desire to modulate its inherent biological activities, improve pharmacokinetic properties, and enhance target specificity. Key areas of therapeutic interest for these analogs include neurology, oncology, and infectious diseases.[1]

Key Structural Analogs and Their Biological Activities

The structural modification of 2-Amino-3-phenylpropan-1-ol has yielded a range of analogs with distinct pharmacological profiles. These modifications primarily involve substitutions on the phenyl ring, alterations to the amino and hydroxyl groups, and changes to the propane (B168953) backbone.

Monoamine Releasing Agents and Reuptake Inhibitors

Phenylalaninol itself acts as a psychostimulant and a monoamine releasing agent, with a preference for norepinephrine (B1679862) over dopamine (B1211576) and serotonin (B10506).[2] This activity is attributed to its ability to reverse the action of monoamine transporters.

-

Solriamfetol (B1681049) (O-carbamoyl-D-phenylalaninol): A prominent analog, solriamfetol, is a clinically used wakefulness-promoting agent.[2] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from many other psychostimulants that act as releasing agents.[3]

Neuroprotective Agents Targeting Glutamate Receptors

Overactivation of glutamate receptors is implicated in neurodegenerative conditions. Certain halogenated derivatives of L-phenylalanine, which are structurally related to phenylalaninol, have demonstrated potent neuroprotective effects by modulating glutamatergic synaptic transmission.[4]

-

Halogenated Phenylalanine Analogs: Compounds such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) have shown greater potency than L-phenylalanine in attenuating excitatory glutamatergic signaling, offering a promising avenue for the development of novel neuroprotective agents.[4]

Modulators of Amino Acid Transport

The L-type amino acid transporter 1 (LAT1) is crucial for the transport of large neutral amino acids and is often overexpressed in cancer cells, making it a target for therapeutic intervention. Several phenylalanine analogs have been investigated for their interaction with LAT1.

-

Iodinated and Bicyclic Phenylalanine Analogs: 2-iodo-L-phenylalanine has been shown to have a high affinity for LAT1.[5] Bicyclic phenylalanine analogs have also been developed as LAT1-selective compounds for targeted drug delivery.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for 2-Amino-3-phenylpropan-1-ol and its key analogs, providing a comparative overview of their biological activities.

Table 1: Monoamine Transporter Activity of Phenylalaninol and Analogs

| Compound | Target | Assay Type | Value | Units | Reference |

| Phenylalaninol | Norepinephrine Transporter (NET) | Monoamine Release (rat brain synaptosomes) | EC50 = 106 | nM | [2] |

| Phenylalaninol | Dopamine Transporter (DAT) | Monoamine Release (rat brain synaptosomes) | EC50 = 1,355 | nM | [2] |

| Phenylalaninol | Serotonin Transporter (SERT) | Monoamine Release (rat brain synaptosomes) | EC50 > 10,000 | nM | [2] |

| Solriamfetol | Dopamine Transporter (DAT) | Reuptake Inhibition | - | - | [3] |

| Solriamfetol | Norepinephrine Transporter (NET) | Reuptake Inhibition | - | - | [3] |

Table 2: Amino Acid Transporter Activity of Phenylalanine Analogs

| Compound | Target | Assay Type | Value | Units | Reference |

| L-phenylalaninol | Phenylalanine Transport (rat everted sacs) | Inhibition | Ki = 7.69 x 10^-3 | M | [6] |

| L-phenylalanine | Phenylalanine Transport (rat everted sacs) | Substrate Affinity | Km = 3.44 x 10^-3 | M | [6] |

| 2-iodo-L-phenylalanine | L-type Amino Acid Transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake | - | - | [5] |

| 3-iodo-L-phenylalanine | L-type Amino Acid Transporter 1 (LAT1) | Inhibition of L-[14C]leucine uptake | - | - | [5] |

| 2-iodo-L-phenylalanine | L-type Amino Acid Transporter 2 (LAT2) | Inhibition of L-[14C]alanine uptake | - | - | [5] |

| 3-iodo-L-phenylalanine | L-type Amino Acid Transporter 2 (LAT2) | Inhibition of L-[14C]alanine uptake | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-Amino-3-phenylpropan-1-ol analogs.

Synthesis of Analogs

A common synthetic route to solriamfetol starts from D-phenylalanine methyl ester. The process involves the reduction of the ester to the corresponding amino alcohol, followed by carbamate (B1207046) formation using sodium cyanate (B1221674) under acidic conditions. The final product is often isolated as the hydrochloride salt.[3]

L-Tyrosine can be converted to 3,5-dibromo-L-tyrosine in good yield by reacting it with approximately 2.2 equivalents of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid and acetic acid.[1] This method provides a straightforward and efficient route for gram-scale synthesis.[1]

The synthesis of 2-iodo-L-phenylalanine can be achieved via a Cu¹⁺-assisted nucleophilic halogen exchange reaction starting from 2-bromo-L-phenylalanine. This method is suitable for both "cold" synthesis and radiolabeling for imaging applications.[7]

In Vitro Biological Assays

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

-

Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT.

-

Test compounds and a reference inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane fraction by differential centrifugation.

-